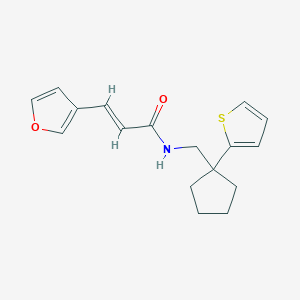

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is an organic compound characterized by the presence of a furan ring, a thiophene ring, and an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and cyclopentylamine.

Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting furan-3-carboxaldehyde with cyclopentylamine under mild acidic conditions.

Cyclization: The intermediate is then subjected to cyclization with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride to form the cyclopentyl-thiophene intermediate.

Acrylamide Formation: The final step involves the reaction of the cyclopentyl-thiophene intermediate with acryloyl chloride in the presence of a base like triethylamine to yield (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced amine derivatives of the acrylamide moiety.

Substitution: Substituted acrylamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Probes: The compound can be used as a probe to study biological processes involving furan and thiophene derivatives.

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.

Polymer Science: The compound can be incorporated into polymers to modify their properties.

Mecanismo De Acción

The mechanism by which (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the acrylamide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acrylamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide moiety.

Uniqueness

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is unique due to its specific combination of furan, thiophene, and acrylamide functionalities. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where these properties are advantageous.

Actividad Biológica

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Research indicates that compounds structurally related to this compound may act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR). For instance, derivatives such as DM497 have shown significant modulation of nAChR activity, which is crucial for various neurological functions and pain modulation .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antinociceptive Properties : Studies demonstrate that related compounds exhibit pain-relieving effects in animal models. For example, DM497 was tested in a mouse model of oxaliplatin-induced neuropathic pain, showing significant analgesic effects .

- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their anti-inflammatory properties, potentially through modulation of nAChRs and calcium channels .

- Cytotoxicity and Selectivity : Preliminary data suggest that these compounds may possess lower cytotoxicity while maintaining potent biological activity, making them attractive candidates for further development in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain in animal models | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Cytotoxicity | Low cytotoxicity with high potency |

Case Study: DM497

In a study involving DM497, researchers utilized a mouse model to assess the compound's efficacy against neuropathic pain induced by oxaliplatin. The results indicated that DM497 significantly alleviated pain symptoms compared to control groups. The mechanism was linked to the activation of α7 nAChRs and inhibition of voltage-gated calcium channels, suggesting a dual-action pathway that could be exploited for therapeutic purposes .

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-16(6-5-14-7-10-20-12-14)18-13-17(8-1-2-9-17)15-4-3-11-21-15/h3-7,10-12H,1-2,8-9,13H2,(H,18,19)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRGSTMTFMLNRR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.